(+/-)-cis-anti-N2-BPDE-dG-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-cis-anti-N2-BPDE-dG-15N5 is a complex chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The compound is specifically designed to study the interactions and effects of DNA adducts, which are segments of DNA bound to a cancer-causing chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-anti-N2-BPDE-dG-15N5 involves multiple steps, starting from benzo[a]pyrene. The process typically includes the following steps:
Oxidation: Benzo[a]pyrene is oxidized to form benzo[a]pyrene-7,8-dihydrodiol.
Epoxidation: The dihydrodiol is then epoxidized to produce benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and stability of the compound through rigorous purification processes such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-anti-N2-BPDE-dG-15N5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Water, ammonia, and various amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized derivatives, while nucleophilic substitution can result in the replacement of specific functional groups.
Scientific Research Applications
(+/-)-cis-anti-N2-BPDE-dG-15N5 is primarily used in scientific research to study the mechanisms of DNA damage and repair. Its applications include:
Chemistry: Understanding the chemical interactions and stability of DNA adducts.
Biology: Investigating the biological effects of DNA damage and the cellular response to such damage.
Medicine: Exploring the role of DNA adducts in carcinogenesis and developing potential therapeutic interventions.
Industry: Limited industrial applications, mainly focused on research and development in pharmaceuticals and biotechnology.
Mechanism of Action
The compound exerts its effects by forming adducts with DNA, specifically binding to the N2 position of deoxyguanosine. This binding can cause mutations and disrupt normal cellular processes, leading to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the damaged DNA. The pathways involved are primarily related to the cellular response to DNA damage, including the activation of repair mechanisms and cell cycle checkpoints.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A precursor in the synthesis of (+/-)-cis-anti-N2-BPDE-dG-15N5.
Other DNA Adducts: Compounds like (+/-)-trans-anti-BPDE-dG and (+/-)-cis-syn-BPDE-dG, which also form adducts with DNA but have different structural configurations.
Uniqueness
This compound is unique due to its specific configuration and the type of DNA adduct it forms. This uniqueness allows researchers to study specific interactions and effects that are not possible with other similar compounds. Its ability to form stable adducts with DNA makes it a valuable tool in understanding the mechanisms of DNA damage and repair.
Properties
Molecular Formula |
C30H29N5O7 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10R)-7,8,9-trihydroxy-3,5,7,8,9,10-hexahydrobenzo[a]pyren-10-yl](15N)amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1,3-4,6-8,11,17-19,23,25-27,36-40H,2,5,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23+,25+,26+,27-/m0/s1/i31+1,32+1,33+1,34+1,35+1 |
InChI Key |
CLQHEFGZYOABQI-VBHAMMDUSA-N |
Isomeric SMILES |
C1C=CC2=C3C1=CCC4=CC5=C([C@H]([C@H]([C@H]([C@@H]5O)O)O)[15NH]C6=[15N]C7=C(C(=O)[15NH]6)[15N]=C[15N]7[C@H]8C[C@@H]([C@H](O8)CO)O)C(=C43)C=C2 |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=CC5=C(C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8CC(C(O8)CO)O)C(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.